molecular formula C15H16ClN3O3 B10904278 {1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone

{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}(morpholin-4-yl)methanone

Cat. No.: B10904278
M. Wt: 321.76 g/mol
InChI Key: PGVJZDPLQSVCDI-UHFFFAOYSA-N
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Description

{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(MORPHOLINO)METHANONE is a synthetic organic compound that features a complex structure with a pyrazole ring, a chlorophenoxy group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(MORPHOLINO)METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole core. The chlorophenoxy group is then introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with a suitable leaving group on the pyrazole ring. Finally, the morpholino group is attached through a condensation reaction with morpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(MORPHOLINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(MORPHOLINO)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the synthesis of prostaglandins, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(2-CHLOROPHENYL)METHANONE
  • (5-AMINO-1-(2-METHOXYPHENYL)-1H-PYRAZOL-4-YL)(2-CHLOROPHENYL)METHANONE
  • (5-AMINO-1-(3-CHLOROPHENYL)-1H-PYRAZOL-4-YL)(2-CHLOROPHENYL)METHANONE

Uniqueness

{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(MORPHOLINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

[1-[(2-chlorophenoxy)methyl]pyrazol-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H16ClN3O3/c16-12-3-1-2-4-14(12)22-11-19-6-5-13(17-19)15(20)18-7-9-21-10-8-18/h1-6H,7-11H2

InChI Key

PGVJZDPLQSVCDI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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